(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone
CAS No.: 1987013-55-7
Cat. No.: VC3195420
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1987013-55-7 |
---|---|
Molecular Formula | C12H12N4O |
Molecular Weight | 228.25 g/mol |
IUPAC Name | (3-aminoazetidin-1-yl)-quinoxalin-2-ylmethanone |
Standard InChI | InChI=1S/C12H12N4O/c13-8-6-16(7-8)12(17)11-5-14-9-3-1-2-4-10(9)15-11/h1-5,8H,6-7,13H2 |
Standard InChI Key | ZOKUIJRHUGFTCB-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N |
Canonical SMILES | C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone represents a hybrid molecular structure that combines two significant heterocyclic components: the azetidine ring and the quinoxaline scaffold. The azetidine component is a four-membered nitrogen-containing ring with an amino group at position 3, while the quinoxaline portion consists of a benzene ring fused to a pyrazine ring. These two moieties are connected via a carbonyl (methanone) linkage, creating a compound with multiple reactive sites and potential for diverse biological interactions. The structural arrangement creates a molecule with both rigid (quinoxaline) and relatively strained (azetidine) components, contributing to its unique chemical properties.
Chemical Identifiers and Physical Properties
The compound is characterized by several chemical identifiers that facilitate its recognition in databases and scientific literature. These identifiers include its CAS number (1987013-55-7) and specific notations that describe its structure in standardized formats. The physical properties of this compound are influenced by its heterocyclic nature and functional groups, particularly the amino group on the azetidine ring and the nitrogen atoms in the quinoxaline portion, which contribute to its potential for hydrogen bonding and interactions with biological targets.
The physical state and stability characteristics of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone are significant for both research applications and potential pharmaceutical development. The presence of both basic (amino) and carbonyl groups in its structure suggests it may undergo various acid-base interactions in biological systems, potentially affecting its pharmacokinetic properties.
Synthetic Approaches and Chemical Preparation
General Synthesis Strategies
The synthesis of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone typically employs strategies that involve the formation of the carbonyl linkage between pre-formed azetidine and quinoxaline components. This approach often utilizes coupling reactions that form the amide bond between the nitrogen of the azetidine ring and the carboxylic acid derivative of quinoxaline. The synthesis generally requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity, particularly given the presence of multiple nitrogen atoms in the molecular structure.
Reaction Conditions and Optimization
The successful synthesis of this compound depends on several key factors including solvent selection, temperature control, and the use of appropriate coupling agents. Polar aprotic solvents are often preferred for such reactions to facilitate nucleophilic substitution processes. The reaction may involve elevated temperatures to overcome activation energy barriers, though careful temperature control is necessary to prevent degradation of the temperature-sensitive azetidine ring.
Protection and deprotection strategies are frequently employed in the synthesis of this compound, particularly to manage the reactivity of the amino group on the azetidine portion. This approach helps to ensure that the desired coupling occurs at the ring nitrogen rather than at the exocyclic amino group, which is essential for maintaining the intended structure and functionality of the final product.
Chemical Reactivity and Transformation
Functional Group Reactivity
The presence of multiple functional groups in (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone creates a diverse reactivity profile. The primary amino group on the azetidine ring represents a nucleophilic site capable of participating in various reactions, including alkylation, acylation, and condensation processes. This reactivity can be utilized for further derivatization of the compound to create analogs with modified properties.
The carbonyl group connecting the azetidine and quinoxaline portions serves as a potential site for nucleophilic attack, though its reactivity is moderated by conjugation with the aromatic quinoxaline system. The quinoxaline component, with its nitrogen atoms at positions 1 and 4, provides additional sites for interaction with electrophiles, particularly at positions ortho to the nitrogen atoms where electron density is enhanced.
Stability and Degradation Pathways
Understanding the stability profile of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is crucial for both research applications and potential pharmaceutical development. The azetidine ring, being a strained four-membered cycle, represents a potential point of instability under certain conditions. Ring-opening reactions, particularly in acidic environments, may occur due to this strain. The stability of the compound under various pH conditions, in the presence of oxidizing or reducing agents, and under thermal stress provides important information for handling, storage, and formulation considerations.
Potential degradation pathways for this compound likely include hydrolysis of the amide bond, oxidation of the amino group, and various transformations of the quinoxaline portion. Identifying these pathways and understanding the resulting products is essential for analytical method development and stability studies.
Biological Activity and Medicinal Applications
Structure-Activity Relationships
The biological activity of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone can be analyzed through the perspective of structure-activity relationships (SAR) based on its constituent parts. The quinoxaline moiety is known to confer various biological activities in similar compounds, including antimicrobial, antifungal, and anticancer properties. This bicyclic system has the ability to interact with biological macromolecules through hydrogen bonding, π-stacking, and other non-covalent interactions, potentially influencing enzyme function or receptor binding.
The azetidine component, particularly with its amino functionality, contributes additional points for hydrogen bonding and potential salt bridge formation with biological targets. The four-membered ring structure of azetidine introduces conformational constraints that can impact receptor selectivity and binding affinity. The combination of these structural elements in (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone creates a unique three-dimensional arrangement that may interact with biological targets in ways distinct from either component alone.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Studies of quinoxaline derivatives have shown that modifications to the quinoxaline core, such as substitution on the benzene ring or at positions 2 and 3 of the heterocyclic system, can significantly impact biological activity. Similarly, variations in the substituents on the azetidine ring, particularly at position 3, can alter chemical reactivity, stability, and biological interactions.
Analytical Methods and Characterization
Spectroscopic Identification
Accurate characterization of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is essential for confirming its structure and purity in research and development contexts. Several spectroscopic methods are particularly valuable for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
NMR spectroscopy provides detailed structural information about the compound, with characteristic signals corresponding to the different proton and carbon environments. The azetidine ring typically shows distinctive proton signals for the ring methylene groups and the CH bearing the amino substituent. The aromatic protons of the quinoxaline portion produce characteristic patterns in the aromatic region of the spectrum, while the carbonyl carbon shows a distinctive downfield shift in the 13C NMR spectrum.
Mass spectrometry offers information about the molecular weight and fragmentation pattern of the compound, allowing confirmation of its identity and providing insights into its structural features. The molecular ion peak at m/z 228 would correspond to the expected molecular weight, with fragment ions potentially revealing the breakdown of the molecule into its constituent parts.
Chromatographic Methods
Chromatographic techniques play a crucial role in the analysis and purification of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone. High-performance liquid chromatography (HPLC) is particularly valuable for separating the compound from potential impurities or related substances, utilizing the differences in polarity and interaction with stationary phases.
The development of appropriate chromatographic methods requires consideration of the compound's solubility, stability, and interaction with various mobile and stationary phases. The presence of both basic (amino) and aromatic (quinoxaline) groups in the molecule influences its chromatographic behavior, potentially requiring optimization of pH conditions and mobile phase composition to achieve effective separation.
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